molecular formula C8H7FN2 B8120816 3-Fluoro-5-(methylamino)benzonitrile

3-Fluoro-5-(methylamino)benzonitrile

Cat. No.: B8120816
M. Wt: 150.15 g/mol
InChI Key: PLSYEPGIORQCPW-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methylamino group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methylamino)benzonitrile typically involves the introduction of the fluorine and methylamino groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorine source, such as potassium fluoride (KF), is used to introduce the fluorine atom. The methylamino group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the desired substituents under milder conditions and with higher selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(methylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The methylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and potency.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a methylamino group.

    3-Fluoro-4-(methylamino)benzonitrile: Similar structure but with the methylamino group at the fourth position.

    3-Fluoro-5-(methylthio)benzonitrile: Similar structure but with a methylthio group instead of a methylamino group.

Uniqueness

3-Fluoro-5-(methylamino)benzonitrile is unique due to the specific positioning of the fluorine and methylamino groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methylamino) groups can create a unique electronic environment, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-5-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSYEPGIORQCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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